molecular formula C16H15NO5S2 B4964614 dimethyl 2-[(thiophen-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

dimethyl 2-[(thiophen-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

Cat. No.: B4964614
M. Wt: 365.4 g/mol
InChI Key: GVQZZGIWNDIDDW-UHFFFAOYSA-N
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Description

Dimethyl 2-[(thiophen-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a cyclopenta[b]thiophene derivative characterized by a bicyclic core structure and functionalized with ester (dimethyl dicarboxylate) and amide (thiophen-2-ylcarbonyl amino) groups.

The molecule’s core consists of a fused cyclopentane-thiophene ring system, with substitutions at the 2- and 3,4-positions. The 2-position is modified with a thiophene-based acylated amine, while the 3,4-positions are esterified with methyl groups. These substitutions likely influence its electronic properties, solubility, and intermolecular interactions, as seen in related compounds .

Properties

IUPAC Name

dimethyl 2-(thiophene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S2/c1-21-15(19)8-5-6-9-11(8)12(16(20)22-2)14(24-9)17-13(18)10-4-3-7-23-10/h3-4,7-8H,5-6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQZZGIWNDIDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C1C(=C(S2)NC(=O)C3=CC=CS3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-[(thiophen-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate typically involves the condensation of thiophene derivatives with appropriate carbonyl compounds. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal-Knorr synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(thiophen-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4, NaBH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Mechanism of Action

The mechanism of action of dimethyl 2-[(thiophen-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related derivatives, emphasizing substituent variations and observed properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound : Dimethyl 2-[(thiophen-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate 2: Thiophen-2-ylcarbonyl amino; 3,4: Methyl esters C₁₈H₁₆N₂O₅S₂ ~404.46 (calculated) Hypothesized intramolecular H-bonding (N–H⋯O) inferred from analogs N/A
Diethyl 2-amino-5-{4-[bis(4-methylphenyl)amino]benzamido}thiophene-3,4-dicarboxylate 2: Amino; 5: Bulky benzamido C₃₃H₃₃N₃O₅S 595.70 Intramolecular N–H⋯O H-bonds (S(6) motif); centrosymmetric dimer formation via N–H⋯O
Compound 24 : N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide 2: Cyano + acetamide; 3: Sulfamoyl linkage C₂₆H₂₃N₇O₃S₂ 569.65 Antiproliferative activity (MCF7 cells); tyrosine kinase inhibition
Dimethyl 2-{[(3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate 2: (3-Methylphenoxy)acetyl amino C₂₀H₂₁NO₆S 403.45 No explicit activity data; structural similarity suggests potential for H-bonding
Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate 2,5: Bromine; 3,4: Methyl esters C₈H₆Br₂O₄S 385.01 Halogenated analog; likely enhanced electrophilicity/reactivity

Key Observations

Substituent Impact on Bioactivity: Compound 24 () demonstrates antiproliferative activity against MCF7 breast cancer cells, attributed to its cyano and sulfamoyl groups, which facilitate interactions with tyrosine kinase ATP-binding sites. In contrast, the target compound’s thiophene-carbonyl group may alter binding affinity or selectivity due to differences in steric bulk and electronic effects .

Hydrogen-Bonding Patterns: The diethyl derivative () forms intramolecular N–H⋯O bonds (S(6) motifs) and intermolecular dimers via N–H⋯O interactions.

Electronic and Steric Effects :

  • Bromination at the 2,5-positions () increases molecular weight and introduces electronegative halogens, enhancing reactivity in cross-coupling reactions. The target compound’s thiophene-carbonyl group may instead promote π-π stacking or dipole interactions, relevant in materials science .

Substituent introduction (e.g., acylated amines) likely requires selective acylation or nucleophilic substitution steps .

Biological Activity

Dimethyl 2-[(thiophen-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a synthetic organic compound with potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₉H₁₄N₂O₄S
  • Molecular Weight : 366.44 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves:

  • Condensation of Thiophene Derivatives : This step often employs carbonyl compounds.
  • Reaction Conditions : Common methods include the Gewald reaction and Paal-Knorr synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) values against specific pathogens demonstrated promising results, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Recent investigations have explored the anticancer properties of this compound:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
  • Case Study : A study reported that derivatives of this compound showed cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • In Vivo Studies : Animal models have demonstrated that treatment with this compound reduced markers of inflammation significantly compared to controls.
  • Mechanism : The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease pathways.
  • Receptor Modulation : It has been suggested that it can modulate receptor activity related to inflammation and cancer progression .

Research Findings

Study TypeFindingsReference
AntimicrobialSignificant MIC against bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation markers in animal models

Q & A

Q. How can researchers optimize the synthetic yield of this compound using cycloaddition reactions?

Methodological Answer:

  • Use Lewis acid catalysts like Sc(OTf)₃ (1.02 equivalents) in dichloromethane at room temperature, with overnight stirring.
  • Monitor reaction progress via TLC and purify via column chromatography (dichloromethane/hexane mixtures).
  • Yield improvements (e.g., 46% in ) depend on precise stoichiometry and avoiding decomposition byproducts .

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • ¹H NMR (600 MHz, CDCl₃): Assign peaks for the cyclopenta[b]thiophene core (δ 2.0–3.0 ppm for CH₂ groups) and ester methyl groups (δ 3.7–3.9 ppm).
  • FT-IR: Confirm carbonyl stretches (1700–1750 cm⁻¹) and amide N-H bonds (3200–3300 cm⁻¹).
  • HRMS: Validate molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are essential during synthesis and handling?

Methodological Answer:

  • Use fume hoods, nitrile gloves, and respiratory protection (due to H335 respiratory toxicity risks).
  • For spills, employ inert absorbents (e.g., vermiculite) and avoid water to prevent hydrolysis. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How can contradictions in biological activity data between assay systems be resolved?

Methodological Answer:

  • Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
  • Control solvent effects (DMSO ≤0.1%) and perform stability studies (LC-MS post-incubation) to confirm compound integrity .

Q. What experimental designs assess environmental persistence and bioaccumulation potential?

Methodological Answer:

  • Biodegradation: OECD 301 test with activated sludge (measure half-life via HPLC-MS).
  • Bioaccumulation: Determine log Kow via shake-flask methods.
  • Abiotic degradation: Study hydrolysis/photolysis rates under simulated sunlight (λ >290 nm) .

Q. How can computational methods predict electrophilic regioselectivity on the cyclopenta[b]thiophene core?

Methodological Answer:

  • Perform DFT calculations (B3LYP/6-31G)* to map electrostatic potential surfaces.
  • Validate with Hammett σ constants and experimental halogenation outcomes (e.g., bromination at C-2 vs. C-5) .

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